molecular formula C9H10O2S B6230302 4-cyclopropyl-5-methylthiophene-3-carboxylic acid CAS No. 1547734-72-4

4-cyclopropyl-5-methylthiophene-3-carboxylic acid

Cat. No.: B6230302
CAS No.: 1547734-72-4
M. Wt: 182.24 g/mol
InChI Key: QHSULTJQUNGNFC-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C9H10O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropyl-substituted thiophene derivative, the carboxylic acid group can be introduced through a series of reactions involving oxidation and subsequent functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .

Scientific Research Applications

4-cyclopropyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropylthiophene-3-carboxylic acid
  • 5-methylthiophene-3-carboxylic acid
  • 4-cyclopropyl-5-methylthiophene-2-carboxylic acid

Uniqueness

4-cyclopropyl-5-methylthiophene-3-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other thiophene derivatives, making it a valuable compound for research and development .

Properties

CAS No.

1547734-72-4

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

4-cyclopropyl-5-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-5-8(6-2-3-6)7(4-12-5)9(10)11/h4,6H,2-3H2,1H3,(H,10,11)

InChI Key

QHSULTJQUNGNFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)C2CC2

Purity

95

Origin of Product

United States

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